molecular formula C10H15NO B2961469 (R)-1-methoxy-3-phenylpropan-2-amine CAS No. 59919-07-2

(R)-1-methoxy-3-phenylpropan-2-amine

Cat. No.: B2961469
CAS No.: 59919-07-2
M. Wt: 165.236
InChI Key: FAZIHZPDHJBQKN-SNVBAGLBSA-N
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Description

(R)-1-methoxy-3-phenylpropan-2-amine is a chiral amine of significant interest in medicinal and organic chemistry research. With the molecular formula C10H15NO , this enantiopure compound serves as a valuable chiral building block for the synthesis of more complex molecules. Chiral amines are critical structural components found in approximately 40% of active pharmaceutical ingredients (APIs) . Enantiopure isomers like the (R)-enantiomer are essential for investigating structure-activity relationships, as each stereoisomer can possess distinct biological activities and pharmacological profiles . The compound shares a structural resemblance to other pharmacologically active 1-phenylpropan-2-amine derivatives, such as levoamphetamine, which is used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy . This similarity positions it as a potential intermediate or precursor in the research and development of new therapeutic agents. The synthetic access to such enantiopure amines is often achieved via advanced biocatalytic methods, including the use of engineered transaminase enzymes, which allow for the asymmetric synthesis of the target amine from prochiral ketones with high enantiomeric excess . This compound is provided for research purposes as a potential intermediate or standard. This product is intended for laboratory research use only by trained professionals. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-methoxy-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZIHZPDHJBQKN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for R 1 Methoxy 3 Phenylpropan 2 Amine

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient and atom-economical pathway to chiral molecules. For the synthesis of (R)-1-methoxy-3-phenylpropan-2-amine, two primary strategies have been investigated: the asymmetric hydrogenation of prochiral imines or nitriles and the asymmetric reductive amination of the corresponding ketone.

Asymmetric Hydrogenation of Imines and Nitriles

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines and nitriles. nih.gov This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the C=N double bond. nih.gov

The success of asymmetric hydrogenation is highly dependent on the design of the chiral ligand. These ligands coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. A variety of chiral phosphine (B1218219) ligands have been developed and successfully employed in the asymmetric hydrogenation of imines.

While specific examples detailing the asymmetric hydrogenation to produce this compound are not extensively documented in publicly available literature, general principles from related transformations can be applied. For instance, ruthenium and rhodium complexes with atropisomeric biaryl phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and ferrocene-based ligands have shown high efficacy in the asymmetric hydrogenation of a wide range of imines.

The optimization of the catalyst system involves screening different combinations of metal precursors and chiral ligands, as well as varying reaction parameters such as temperature, pressure, and solvent. The electronic and steric properties of the substrate also play a crucial role in achieving high enantioselectivity.

Table 1: Representative Chiral Ligands for Asymmetric Imine Hydrogenation
LigandMetalSubstrate TypeTypical Enantioselectivity
(R)-BINAPRu, RhAromatic IminesHigh
(S,S)-ChiraphosRhN-Acetyl EnaminesHigh
(R,R)-DIPAMPRhEnamidesHigh
Josiphos familyIr, RhVarious IminesHigh

The mechanism of stereoselectivity in asymmetric imine hydrogenation is a subject of ongoing research. For many catalyst systems, it is believed that the substrate coordinates to the chiral metal complex in a specific orientation that minimizes steric interactions. This pre-coordination determines the face of the imine that is presented to the incoming hydrogen, thereby controlling the stereochemical outcome of the reaction.

Theoretical and experimental studies on related systems suggest that non-covalent interactions, such as hydrogen bonding and π-π stacking between the substrate and the chiral ligand, can play a significant role in stabilizing the transition state that leads to the major enantiomer. liverpool.ac.ukacs.org The rigidity and conformational preferences of the chiral ligand are key factors in creating a well-defined chiral pocket around the metal center.

Asymmetric Reductive Amination

Asymmetric reductive amination is a highly versatile one-pot method for the synthesis of chiral amines from ketones or aldehydes. researchgate.netacs.org This process involves the in-situ formation of an imine from a carbonyl compound and an amine source, followed by its asymmetric reduction. sioc-journal.cn

The enantioselectivity of the reductive amination is controlled by either a chiral reducing agent or, more commonly, a chiral catalyst. In the context of producing this compound, the starting material would be 1-methoxy-3-phenylpropan-2-one (B2961122).

Biocatalysis has emerged as a powerful tool for asymmetric reductive amination. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the reductive amination of a wide range of ketones with high enantioselectivity. While studies have reported the successful synthesis of the (S)-enantiomer, (S)-1-methoxypropan-2-amine, using wild-type AmDHs, the synthesis of the desired (R)-enantiomer would necessitate the use of an (R)-selective AmDH or a different catalytic system.

Recent research has demonstrated the efficacy of native AmDHs for the synthesis of short-chain chiral amines. For the biocatalytic reductive amination of 1-methoxypropan-2-one, several wild-type AmDHs have been screened, showing excellent conversions and high enantiomeric excess for the (S)-enantiomer. This highlights the potential of identifying or engineering an (R)-selective AmDH for the synthesis of the target molecule.

Table 2: Biocatalytic Reductive Amination of 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine
EnzymeSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee %)
CfusAmDH1063.9>99 (S)
MsmeAmDH1056.598.1 (S)
MicroAmDH1078.497.4 (S)
MATOUAmDH21030.090.4 (S)

Data adapted from studies on the synthesis of the (S)-enantiomer.

The substrate scope of asymmetric reductive amination is generally broad, accommodating a variety of ketones and amine sources. sioc-journal.cn However, the efficiency and enantioselectivity can be highly dependent on the specific substrate and catalyst combination.

In the case of biocatalytic reductive amination with AmDHs, the enzymes often exhibit a preference for certain substrate structures. For small ketones like 1-methoxypropan-2-one, achieving high enantioselectivity can be challenging due to the small steric difference between the substituents on the carbonyl group. The successful synthesis of the (S)-enantiomer with high ee suggests that the active site of these enzymes can effectively discriminate between the methyl and the methoxymethyl groups.

Limitations of this approach for the synthesis of the (R)-enantiomer currently lie in the availability of suitable (R)-selective enzymes or chemical catalysts that can achieve high enantioselectivity for this specific substrate. Further research in catalyst development is needed to expand the scope of asymmetric reductive amination to include the efficient synthesis of this compound.

Chemoenzymatic and Biocatalytic Routes

The quest for greener, more efficient, and highly selective chemical syntheses has propelled the adoption of chemoenzymatic and biocatalytic methods. These approaches leverage the inherent stereoselectivity of enzymes to produce chiral amines like this compound with high precision.

Amine Transaminases for Stereoselective Amination

Amine transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.gov This method is environmentally and economically attractive, often proceeding under mild reaction conditions. researchgate.netrsc.org For the synthesis of this compound, an (R)-selective transaminase ((R)-ATA) would be employed to catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738), to the corresponding prochiral ketone, 1-methoxy-3-phenylpropan-2-one.

The reaction equilibrium can be shifted towards the product amine by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) when isopropylamine is the donor). uniovi.es Research on structurally related 1-arylpropan-2-amines has shown that immobilized whole-cell biocatalysts expressing (R)-transaminase activity can achieve high conversions and excellent enantiomeric excess. rsc.orgnih.gov For instance, studies on various substituted 1-phenylpropan-2-ones demonstrated that (R)-enantiomers could be produced with conversions of up to 88-89% and an enantiomeric excess (ee) greater than 99%. rsc.orgrsc.org

Table 1: Performance of Selected (R)-Transaminases in the Asymmetric Synthesis of 1-Arylpropan-2-amines

Enzyme Variant Substrate Conversion (%) Enantiomeric Excess (ee %)
ArR-TA 1-phenylpropan-2-one 88-89 >99
AtR-TA 1-phenylpropan-2-one 69-76 >99

This table is generated based on data for structurally similar compounds to illustrate the applicability of the method. nih.gov

Enzymatic Resolution of Racemic Precursors

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. This technique relies on an enzyme's ability to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the production of this compound, a racemic mixture of 1-methoxy-3-phenylpropan-2-amine (B2530438) can be resolved.

Two primary enzymatic strategies are employed:

Lipase-Catalyzed Resolution : Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), can catalyze the enantioselective acylation of the racemic amine. researchgate.netresearchgate.net In the presence of an acyl donor, the lipase will preferentially acylate the (S)-enantiomer, producing an (S)-amide and leaving the desired (R)-amine unreacted. The main drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. nih.gov

Transaminase-Catalyzed Resolution : (R)-selective transaminases can also be used in a kinetic resolution setup. rsc.org In this case, the enzyme selectively deaminates the (R)-amine from the racemic mixture to the corresponding ketone, using an amino acceptor like pyruvate. This process enriches the reaction mixture with the (S)-enantiomer. While this specific setup enriches the (S)-amine, the principle demonstrates the high selectivity of transaminases. rsc.org

Whole-Cell Biotransformations

Employing whole-cell systems for biotransformations offers several advantages over using isolated enzymes, including enhanced enzyme stability, elimination of costly and time-consuming enzyme purification, and inherent cofactor regeneration. For the synthesis of (R)-amines, E. coli cells are often engineered to overexpress a specific (R)-selective amine transaminase. uniovi.es

These whole-cell biocatalysts are frequently immobilized in materials like sol-gels, which improves their stability and allows for easier recovery and reuse, contributing to a more cost-effective and sustainable process. rsc.orgnih.govresearchgate.net Studies have successfully utilized immobilized whole-cell biocatalysts with (R)-transaminase activity for synthesizing various disubstituted 1-phenylpropan-2-amines, achieving high conversions and enantioselectivities. rsc.orgresearchgate.netrsc.org This approach is directly applicable to the synthesis of this compound from its corresponding ketone.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to a specific stereochemical outcome. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis.

Enantioselective Alkylation and Reduction Strategies

The synthesis of this compound using chiral auxiliaries would typically involve the formation of an amide or imine bond between a precursor molecule and the auxiliary.

Enantioselective Alkylation : A common strategy involves the use of auxiliaries like pseudoephedrine or Evans oxazolidinones. wikipedia.orgnih.gov For example, a propionyl group attached to an Evans oxazolidinone auxiliary can be deprotonated to form a chiral enolate. This enolate's structure is sterically biased by the auxiliary, directing an incoming electrophile (such as a benzyl (B1604629) halide) to attack from a specific face. This diastereoselective alkylation establishes the desired stereocenter. Subsequent cleavage of the auxiliary would yield a precursor that can be converted to the target amine. Recent advances have also highlighted nickel-catalyzed hydroalkylation methods for assembling chiral alkyl amines with high enantioselectivity. organic-chemistry.orgsemanticscholar.org

Enantioselective Reduction : Another approach involves the asymmetric reduction of a prochiral imine or a related precursor. A chiral auxiliary, such as a sulfinamide (e.g., tert-butanesulfinamide), can be condensed with the ketone precursor (1-methoxy-3-phenylpropan-2-one) to form a chiral N-sulfinyl imine. tcichemicals.com The sulfinyl group directs the stereoselective delivery of a hydride from a reducing agent (e.g., a borohydride) to the imine carbon. This creates the amine stereocenter with a predictable configuration. The sulfinamide auxiliary can then be cleaved under mild acidic conditions to afford the enantiomerically enriched primary amine.

Design and Recycling of Chiral Auxiliaries

The ideal chiral auxiliary should be readily available in both enantiomeric forms, inexpensive, and easy to attach and remove under mild conditions without causing racemization of the product. Furthermore, for a process to be economically viable and sustainable, the auxiliary should be recoverable in high yield and purity for reuse.

Commonly used auxiliaries like Evans oxazolidinones are derived from amino acids, while SAMP/RAMP auxiliaries are synthesized from proline or glutamic acid. Pseudoephedrine, while an effective auxiliary, faces regulatory restrictions in many regions. nih.gov The design of new auxiliaries often focuses on creating rigid structures that provide a well-defined steric environment to maximize diastereoselectivity.

Recycling of the auxiliary is a critical step. After cleavage from the product molecule, the auxiliary is typically separated by chromatography or crystallization. The efficiency of this recovery and recycling process is a key consideration in the large-scale industrial application of chiral auxiliary-mediated syntheses.

Diastereoselective Control Mechanisms

Diastereoselective synthesis aims to preferentially produce one diastereomer over all others. In the context of synthesizing this compound, this can be achieved through several strategic approaches, often involving the control of stereochemistry at one of two newly forming chiral centers relative to a pre-existing one.

One prominent mechanism involves the use of a chiral auxiliary. In a hypothetical synthetic route, a prochiral ketone precursor, 1-methoxy-3-phenylpropan-2-one, can be reacted with a chiral amine, such as (R)-α-methylphenethylamine, to form a chiral imine intermediate. The subsequent reduction of this imine, for instance with hydrogen over a platinum catalyst, proceeds with facial selectivity dictated by the steric hindrance of the chiral auxiliary. This directs the hydride attack to one face of the imine, leading to the formation of a diastereomeric mixture of amines where one diastereomer is favored. The chiral auxiliary can then be cleaved, for example by hydrogenolysis, to yield the desired this compound. A Chinese patent describes a similar strategy for the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where (R)-α-methylphenethylamine is used as a chiral auxiliary to direct the stereochemical outcome of a reductive amination reaction. google.com

Another approach is substrate-controlled diastereoselective reduction of a ketone that already contains a chiral center. While not directly applicable to a simple ketone precursor for the target molecule, this strategy is relevant in more complex synthetic intermediates where a chiral center is introduced in a prior step. The existing stereocenter can influence the direction of hydride attack on a nearby carbonyl group, leading to a diastereomerically enriched product.

Reagent-controlled asymmetric synthesis is a further powerful tool. This involves the use of chiral reducing agents to convert a prochiral ketone into an enantiomerically enriched alcohol. This alcohol can then be converted to the target amine. For instance, the asymmetric reduction of 1-methoxy-3-phenylpropan-2-one with a chiral borane (B79455) reagent could yield an alcohol with the desired stereochemistry, which can then be transformed into the amine via methods like the Mitsunobu reaction followed by azide (B81097) reduction.

Table 1: Plausible Diastereoselective Synthesis Strategies

StrategyPrecursorKey Reagent/Control ElementIntermediateFinal Product Formation
Chiral Auxiliary1-methoxy-3-phenylpropan-2-one(R)-α-methylphenethylamineDiastereomerically enriched N-(1-phenylethyl)-1-methoxy-3-phenylpropan-2-amineHydrogenolysis to remove the chiral auxiliary
Reagent-Controlled Reduction1-methoxy-3-phenylpropan-2-oneChiral borane reducing agent (e.g., CBS catalyst)Enantiomerically enriched 1-methoxy-3-phenylpropan-2-olConversion of alcohol to amine (e.g., via tosylation and amination)

Chiral Pool Synthesis from Naturally Derived Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is highly efficient as it leverages the existing stereochemistry of the starting material to build the target molecule.

For the synthesis of this compound, the naturally occurring amino acid L-phenylalanine, which has the (S) configuration, is an ideal chiral precursor. The inherent chirality at the α-carbon of L-phenylalanine can be retained and utilized to establish the desired (R) configuration at the C2 position of the target molecule through a series of stereospecific reactions. A known synthetic route for isotopically labeled amphetamine from phenylalanine can be adapted for this purpose. mdma.ch

A plausible synthetic pathway commencing from L-phenylalanine would involve the following key transformations:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of L-phenylalanine can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction does not affect the stereocenter, yielding (S)-2-amino-3-phenylpropan-1-ol.

Protection and Tosylation: The amino group can be protected, for example, as a tosylamide. The primary hydroxyl group is then converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

Introduction of the Methoxy (B1213986) Group: The tosylate can then undergo a nucleophilic substitution reaction (SN2) with a methoxide (B1231860) source, such as sodium methoxide (NaOMe). This step proceeds with inversion of configuration at the adjacent carbon if a neighboring group participation mechanism is at play, or it can be directed to the terminal carbon. A more direct approach would be the conversion of the alcohol to a halide followed by substitution.

Modification and Deprotection: The resulting protected amino ether can then be deprotected to reveal the final this compound.

Alternatively, a chiral epoxide derived from a suitable precursor can be employed. The ring-opening of a chiral epoxide with an appropriate nucleophile is a well-established method for introducing functionality with a defined stereochemistry. jsynthchem.comrroij.comresearchgate.netmdpi.comresearchgate.net For instance, a chiral epoxide derived from cinnamyl alcohol could be opened with a methanol (B129727) source to introduce the methoxy group, followed by conversion of the resulting alcohol to the amine.

Resolution of Racemic 1-methoxy-3-phenylpropan-2-amine

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For amines, a common and effective method is the formation of diastereomeric salts with a chiral acid.

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The process for resolving racemic 1-methoxy-3-phenylpropan-2-amine would typically involve:

Dissolving the racemic amine and a sub-stoichiometric amount of a chiral acid in a suitable solvent.

Allowing the solution to cool, which leads to the preferential crystallization of the less soluble diastereomeric salt.

Separating the crystals by filtration.

Liberating the enantiomerically enriched amine from the salt by treatment with a base.

The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

Chiral acids commonly used for the resolution of amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.org

The success and efficiency of a diastereomeric salt resolution depend on several factors that can be optimized. numberanalytics.com

Choice of Resolving Agent: The selection of the chiral acid is crucial. For phenylpropanamines, derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), have been shown to be effective resolving agents. nih.govresearchgate.net The choice of the (R,R) or (S,S) form of the acid will determine which enantiomer of the amine crystallizes preferentially.

Molar Ratio: The molar ratio of the resolving agent to the racemic amine can significantly impact the efficiency of the resolution. Using a half-equivalent of the resolving agent is a common strategy that can lead to high enantiomeric excess in the crystallized salt.

Solvent System: The choice of solvent is critical as it affects the solubility of the diastereomeric salts. A solvent system should be chosen where the difference in solubility between the two diastereomers is maximized. Common solvents include alcohols like methanol, ethanol, and isopropanol (B130326), as well as aqueous mixtures.

Temperature and Crystallization Time: The temperature profile during crystallization and the time allowed for crystal formation can influence both the yield and the enantiomeric purity of the product. Slower cooling rates often lead to purer crystals.

Table 2: Factors for Optimization of Diastereomeric Salt Resolution

ParameterDescriptionTypical Options/Considerations
Chiral Acid The enantiomerically pure acid used to form diastereomeric salts.(+)-Tartaric acid, (-)-Tartaric acid, (R,R)-DBTA, (S,S)-DBTA, (R)-Mandelic acid, (S)-Mandelic acid
Molar Ratio (Amine:Acid) The stoichiometric relationship between the racemic amine and the chiral acid.1:1, 1:0.5 (half-equivalent)
Solvent The medium in which the salts are formed and crystallized.Methanol, Ethanol, Isopropanol, Acetone, Water, or mixtures thereof
Temperature The temperature at which crystallization occurs.Room temperature, sub-ambient temperatures
Time The duration allowed for crystallization.Hours to days

By systematically optimizing these parameters, a highly efficient resolution process for obtaining this compound can be developed.

Diastereomeric Salt Crystallization Using Chiral Acids

Thermodynamics and Kinetics of Crystallization

The separation of enantiomers through crystallization is a well-established industrial practice, often relying on the formation of diastereomeric salts with a chiral resolving agent. While specific thermodynamic and kinetic data for the crystallization of this compound are not extensively reported in publicly available literature, the principles governing such separations are well understood and can be applied to this system.

The thermodynamic basis for this resolution lies in the different physicochemical properties of the resulting diastereomeric salts, such as solubility. The formation of a salt between the racemic 1-methoxy-3-phenylpropan-2-amine and an enantiopure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) leads to a pair of diastereomers: (R-amine, R-acid) and (S-amine, R-acid). These diastereomers are not mirror images and thus exhibit different free energy levels, which translates to differences in their solubility in a given solvent system.

The success of a diastereomeric salt resolution is governed by the ternary phase diagram of the two diastereomers and the solvent. The key thermodynamic parameters are the solubilities of the individual diastereomers and the eutectic composition. A significant difference in solubility between the two diastereomers is essential for achieving high yields of the desired enantiomer.

The kinetics of the crystallization process, including nucleation and crystal growth rates, are also critical factors. These can be influenced by various parameters such as supersaturation, temperature profile, stirring rate, and the presence of impurities. Controlling these kinetic factors is crucial to prevent the co-precipitation of the more soluble diastereomer, which would otherwise compromise the enantiomeric purity of the product. In some cases, a dynamic diastereomeric resolution can be employed, where the unwanted enantiomer in the solution is racemized in situ, thereby theoretically allowing for a 100% yield of the desired enantiomer. acs.orgacs.org

ParameterDescriptionSignificance in Resolution
Solubility Difference The variance in solubility between the two diastereomeric salts in a specific solvent.A larger difference allows for higher recovery of the less soluble diastereomer.
Eutectic Composition The composition of the mixture at which both diastereomers crystallize simultaneously.Determines the maximum theoretical yield of a single crystallization step.
Supersaturation The driving force for crystallization, determined by the concentration and temperature.Controls the nucleation and crystal growth rates.
Cooling Rate The rate at which the temperature of the solution is decreased.Affects the crystal size distribution and purity.

Chromatographic Resolution Techniques

Chromatographic methods offer a powerful alternative for the separation of enantiomers, providing high-resolution and direct access to both enantiomers.

Chiral Stationary Phase HPLC and SFC

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) are the most common and effective chromatographic techniques for enantioseparation. For primary amines like 1-methoxy-3-phenylpropan-2-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclofructan-based CSPs have shown broad applicability. chromatographyonline.comnih.gov

The choice of the mobile phase is critical for achieving separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol or ethanol) are typically used. The addition of a small amount of a basic modifier, like diethylamine (B46881) or butylamine, is often necessary to improve peak shape and reduce tailing by suppressing the interaction of the amine with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a "greener" and often faster alternative to HPLC for chiral separations. wiley.com In SFC, supercritical carbon dioxide is used as the main mobile phase component, usually modified with a small percentage of an alcohol (e.g., methanol). Similar to HPLC, additives are often required to achieve good chromatography for basic compounds.

While specific application notes for the chiral separation of 1-methoxy-3-phenylpropan-2-amine are scarce, the general screening protocols for primary amines on various commercially available chiral columns provide a strong starting point for method development. chromatographyonline.comnih.gov

Chromatographic ModeTypical Stationary PhasesTypical Mobile PhasesKey Considerations
Chiral HPLC (Normal Phase) Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)Hexane/Isopropanol with basic additive (e.g., diethylamine)Optimization of modifier and additive concentration is crucial for resolution and peak shape.
Chiral SFC Polysaccharide-based, Cyclofructan-basedSupercritical CO2/Methanol with additiveOffers faster separations and reduced solvent consumption compared to HPLC. wiley.com
Preparative Scale Resolution Strategies

Scaling up an analytical chiral separation to a preparative scale for the isolation of larger quantities of this compound requires careful optimization of chromatographic parameters. The primary goal is to maximize throughput while maintaining sufficient resolution to achieve the desired enantiomeric purity.

Preparative chiral chromatography is typically performed using larger columns packed with CSPs of larger particle sizes (e.g., 10 or 20 µm) to reduce backpressure and allow for higher flow rates. The mobile phase composition is often adjusted to increase the solubility of the racemate and to reduce the retention times, thereby increasing the loading capacity.

Techniques such as stacked injections and the use of simulated moving bed (SMB) chromatography can significantly improve the efficiency and productivity of preparative chiral separations. SMB is a continuous chromatographic process that is particularly well-suited for large-scale enantiomer separations in the pharmaceutical industry.

Kinetic Resolution Methods

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases and proteases, are highly effective catalysts for the kinetic resolution of a wide range of chiral compounds, including amines. The resolution is typically based on the enantioselective acylation of the amine.

For primary amines, lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are widely used. The racemic amine is reacted with an acyl donor (e.g., an ester like ethyl acetate (B1210297) or a more activated one like isopropenyl acetate) in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, in a dynamic kinetic resolution of primary amines, a combination of a lipase for the resolution step and a palladium nanocatalyst for the in-situ racemization of the unreacted amine has been shown to be highly effective, affording high yields and enantiomeric excesses of the acylated product. organic-chemistry.org

The enantioselectivity and reaction rate can be influenced by the choice of enzyme, acyl donor, solvent, and temperature. The unreacted this compound can then be separated from the acylated (S)-enantiomer by standard methods such as extraction or chromatography.

EnzymeAcyl DonorSolventKey Findings
Candida antarctica Lipase B (CAL-B)Ethyl AcetateTolueneHigh enantioselectivity for the acylation of primary amines.
Pseudomonas cepacia LipaseIsopropenyl AcetateDiisopropyl etherEffective for the resolution of various chiral amines.
Organocatalytic Kinetic Resolution

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the kinetic resolution of amines. Chiral organocatalysts, such as chiral Brønsted acids, N-heterocyclic carbenes (NHCs), and chiral isothioureas, can effectively catalyze the enantioselective acylation of amines. acs.orgacs.org

For instance, a Brønsted acid-catalyzed kinetic resolution of primary amines has been developed based on the condensation between the amine and a 1,3-dicarbonyl compound. This process furnishes the enantioenriched enaminone from one enantiomer while leaving the other enantiomer unreacted. nih.gov This methodology has shown good to excellent enantioselectivity for both aromatic and aliphatic primary amines.

Catalyst TypeReagentKey Features
Chiral Brønsted Acid1,3-DiketoneCatalytic condensation reaction. nih.gov
Chiral Acylating AgentRacemic AmineStoichiometric resolution with high selectivity.
N-Heterocyclic Carbene (NHC) / Chiral CocatalystAcylating AgentCatalytic enantioselective amidation. acs.org

Stereochemical Characterization and Enantiopurity Assessment of R 1 Methoxy 3 Phenylpropan 2 Amine

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, designated as either R or S according to the Cahn-Ingold-Prelog priority rules, describes the actual spatial arrangement of its substituents. The following methods are principal approaches for the unequivocal assignment of the absolute configuration of (R)-1-methoxy-3-phenylpropan-2-amine.

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial coordinates of each atom. For a primary amine like this compound, which is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative.

The process involves reacting the amine with a suitable chiral or achiral reagent to form a stable, crystalline solid. Common derivatizing agents include carboxylic acids or sulfonyl chlorides, which form amides or sulfonamides, respectively. For instance, reaction with a heavy-atom-containing reagent, such as 4-bromobenzenesulfonyl chloride, can be advantageous. The presence of the bromine atom facilitates the use of anomalous dispersion, a phenomenon that allows for the unambiguous determination of the absolute stereochemistry. nih.gov

Once a suitable single crystal of the derivative is obtained, it is analyzed by X-ray diffraction. The resulting crystallographic data not only confirms the molecular structure but also establishes the absolute configuration of the chiral center.

Table 1: Representative Crystallographic Data for a Chiral Derivative (Note: This is an illustrative table as specific crystallographic data for a derivative of this compound is not publicly available. The data represents typical parameters obtained in such an analysis.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
Flack Parameter0.02(3)

The Flack parameter is a critical value in determining the absolute configuration from crystallographic data; a value close to zero for a known chirality indicates the correct absolute structure has been determined. rsc.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. These methods are particularly useful when obtaining a single crystal for X-ray analysis is not feasible.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to vibrational transitions in a molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum of this compound with a spectrum predicted through quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be assigned. A good match between the experimental and calculated spectra for a particular enantiomer provides a confident assignment of its stereochemistry. rsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy operates in the UV-Visible range and measures the differential absorption of circularly polarized light by chiral chromophores. The phenyl group in this compound acts as a chromophore. Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for both the R and S enantiomers. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration. rsc.org

Chemical correlation is a classical method for determining absolute configuration. It involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa. The key requirement is that the series of reactions must not affect the stereochemistry of the chiral center .

For this compound, a potential correlation could involve a reaction sequence that modifies the methoxy (B1213986) and phenylpropyl groups without altering the stereocenter at C-2. For example, if (R)-phenylalanine, a compound of known absolute configuration, could be converted through a series of stereochemically defined steps into this compound, this would confirm the configuration of the target molecule.

Quantitative Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of e.e. is critical in asymmetric synthesis and for pharmaceutical compounds.

Chromatographic methods are the most common and reliable techniques for determining the enantiomeric excess of chiral compounds. ucl.ac.uksmolecule.comgoogle.com These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

Chiral High-Performance Liquid Chromatography (HPLC): For 1-methoxy-3-phenylpropan-2-amine (B2530438), HPLC methods using polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are often effective. smolecule.com The development of a suitable method involves screening different chiral columns and optimizing the mobile phase composition (e.g., hexane (B92381)/isopropanol (B130326) mixtures with additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the two enantiomers. Once separated, the area under each peak is integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Table 2: Illustrative Chiral HPLC Method Parameters (Note: This table provides typical parameters for the chiral separation of a primary amine, as specific detailed methods for this compound are proprietary or not widely published.)

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile PhaseHexane:Isopropanol:Diethylamine (B46881) (90:10:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique, particularly for volatile compounds. Often, the amine must first be derivatized to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetyl anhydride. The resulting trifluoroacetamide (B147638) is then analyzed on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary agents. These agents interact with the enantiomers to create diastereomeric complexes that are distinguishable in the NMR spectrum.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to an NMR sample of 1-methoxy-3-phenylpropan-2-amine. The CSR forms transient diastereomeric complexes with the two enantiomers, causing differential shifts in the proton signals. This results in the splitting of a specific proton signal (e.g., the methoxy protons or the protons on the carbon bearing the amino group) into two separate signals, one for each enantiomer. The enantiomeric excess can then be determined by integrating the areas of these two signals.

Supercritical Fluid Chromatography (SFC) for Enantiopurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its advantages in speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase component, often modified with a small percentage of an organic solvent, allows for rapid analysis times and high-resolution separations.

The enantiopurity of this compound can be effectively determined using SFC with a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the chiral separation of a wide range of compounds, including primary amines and their derivatives.

Detailed Research Findings:

While specific SFC method parameters for this compound are not extensively documented in publicly available literature, established methodologies for the chiral separation of analogous compounds, such as amphetamine and its derivatives, provide a strong basis for method development. Research on these structurally related compounds indicates that polysaccharide-based columns, for instance, those with coated or immobilized cellulose or amylose derivatives, are highly effective.

The mobile phase composition is a critical factor in achieving enantioseparation. A typical mobile phase for the chiral SFC analysis of compounds like this compound would consist of supercritical CO2 with an alcohol modifier, such as methanol (B129727), ethanol, or isopropanol. The addition of a small amount of a basic additive, like diethylamine or isopropylamine (B41738), is often necessary to improve peak shape and resolution for basic analytes.

An illustrative SFC method for the enantiopurity analysis of a racemic mixture of 1-methoxy-3-phenylpropan-2-amine is presented in the table below. This hypothetical method is based on common practices for the chiral separation of similar amine compounds.

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseSupercritical CO2 / Methanol with 0.1% Diethylamine (85:15, v/v)
Flow Rate3.0 mL/min
Column Temperature35 °C
Back Pressure150 bar
DetectionUV at 220 nm
Expected Retention Time (S-enantiomer)~4.2 min
Expected Retention Time (R-enantiomer)~5.1 min
Expected Resolution (Rs)> 2.0

Under these conditions, a baseline separation of the two enantiomers would be expected, allowing for accurate quantification of the enantiomeric excess (e.e.) of the (R)-enantiomer. The elution order of the enantiomers would need to be confirmed by analyzing a sample of a known pure enantiomer.

Polarimetry for Optical Rotation Measurement and Correlation

Polarimetry is a classical and indispensable technique for the characterization of chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic properties of a specific enantiomer under defined conditions (wavelength, temperature, solvent, and concentration).

The specific rotation, [α], is a standardized measure of the optical rotation of a compound. For this compound, measuring the specific rotation provides a confirmation of its stereochemical identity and can be used as a quality control parameter. A positive (+) or dextrorotatory rotation would be expected for one enantiomer, while the other would exhibit a negative (-) or levorotatory rotation of the same magnitude.

Detailed Research Findings:

The measurement of the optical rotation of this compound would be performed using a polarimeter, typically at the sodium D-line (589 nm) and at a controlled temperature, commonly 20°C or 25°C. The compound would be dissolved in a suitable solvent, and the observed rotation would be used to calculate the specific rotation using the following formula:

[α]λT = α / (l × c)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light

α is the observed rotation in degrees

l is the path length of the sample tube in decimeters (dm)

c is the concentration of the sample in grams per milliliter (g/mL)

ParameterValue
CompoundThis compound
Wavelength (λ)589 nm (Sodium D-line)
Temperature (T)20 °C
SolventMethanol
Concentration (c)1.0 g/100 mL
Path Length (l)1.0 dm
Illustrative Specific Rotation [α]+25.5°

It is crucial to note that the sign and magnitude of the specific rotation are empirical values and cannot be directly predicted from the (R/S) configuration. The correlation between the (R) configuration and the sign of the optical rotation must be established experimentally. Once established, polarimetry provides a rapid and reliable method for confirming the enantiomeric identity and can be used in conjunction with SFC to provide a comprehensive assessment of the enantiopurity of this compound.

Chemical Transformations and Derivatization Strategies for R 1 Methoxy 3 Phenylpropan 2 Amine

Reactions at the Amine Functionality

The primary amine group in (R)-1-methoxy-3-phenylpropan-2-amine is a key site for a wide range of chemical modifications, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation for Protecting Group Chemistry

The amine functionality can be readily acylated or sulfonylated to introduce protecting groups, which are essential in multi-step syntheses to prevent unwanted side reactions.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. Common acyl protecting groups include acetyl (Ac) and benzoyl (Bz). For instance, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used in peptide synthesis and can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl), respectively.

Acylating AgentProtecting GroupProduct
Acetyl chlorideAcetyl (Ac)(R)-N-acetyl-1-methoxy-3-phenylpropan-2-amine
Benzoyl chlorideBenzoyl (Bz)(R)-N-benzoyl-1-methoxy-3-phenylpropan-2-amine
Di-tert-butyl dicarbonatetert-Butoxycarbonyl (Boc)(R)-tert-butyl (1-methoxy-3-phenylpropan-2-yl)carbamate
Benzyl chloroformateBenzyloxycarbonyl (Cbz)(R)-benzyl (1-methoxy-3-phenylpropan-2-yl)carbamate

Sulfonylation: Similarly, sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), in the presence of a base like pyridine (B92270) or triethylamine, yields stable sulfonamides. These sulfonamides can serve as protecting groups or as intermediates for further transformations.

Sulfonylating AgentProtecting GroupProduct
p-Toluenesulfonyl chlorideTosyl (Ts)(R)-N-(1-methoxy-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideMesyl (Ms)(R)-N-(1-methoxy-3-phenylpropan-2-yl)methanesulfonamide

Reductive and Oxidative Transformations of the Amine

The amine group can undergo both reduction and oxidation reactions to yield different functionalities.

Reductive Amination: While the target molecule is a product of reductive amination of 1-methoxy-3-phenylpropan-2-one (B2961122), it can also undergo further reductive alkylation. Reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Pd/C), leads to the formation of secondary or tertiary amines. For example, reaction with benzaldehyde (B42025) followed by reduction would yield (R)-N-benzyl-1-methoxy-3-phenylpropan-2-amine.

Oxidative Transformations: The primary amine can be oxidized to various nitrogen-containing functional groups. Mild oxidation can lead to the formation of imines or oximes. More vigorous oxidation can potentially lead to nitro compounds, although this is less common for benzylic amines due to the sensitivity of the benzylic position. The electrochemical oxidation of similar primary amines has been shown to produce a variety of products depending on the reaction conditions. mdpi.com

Formation of Ureas, Carbamates, and Amides

The nucleophilic nature of the primary amine allows for the straightforward synthesis of ureas, carbamates, and amides, which are important functional groups in medicinal chemistry and materials science.

Ureas: Reaction of this compound with isocyanates results in the formation of substituted ureas. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also produce ureas. A one-pot synthesis of ureas from amines and carbon dioxide in the absence of a catalyst has also been reported. rsc.org

Carbamates: Carbamates can be synthesized by reacting the amine with a chloroformate, such as methyl chloroformate or phenyl chloroformate, in the presence of a base. nih.gov Another common method involves the reaction with a dicarbonate, like di-tert-butyl dicarbonate, which also serves as a protecting group strategy. nih.gov A three-component coupling of amines, carbon dioxide, and alkyl halides can also yield carbamates. organic-chemistry.org

Amides: Amide bond formation is a fundamental transformation in organic chemistry. This compound can be coupled with carboxylic acids using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form amides. nih.govbath.ac.uk Direct condensation of carboxylic acids and amines can also be achieved using reagents like titanium tetrachloride (TiCl₄). nih.gov

Synthesis of Chiral Imines and Enamines

The primary amine of this compound can react with carbonyl compounds to form chiral imines and, in principle, enamines.

Imines: The condensation of this compound with aldehydes or ketones, typically under acidic catalysis with removal of water, yields chiral imines (Schiff bases). masterorganicchemistry.comlumenlearning.com These imines are valuable intermediates for the synthesis of other chiral amines through reduction or addition of organometallic reagents. For example, reaction with benzaldehyde would produce (R,E)-N-benzylidene-1-methoxy-3-phenylpropan-2-amine.

Enamines: While primary amines typically form imines, the formation of an enamine is also possible if the resulting imine can tautomerize. However, enamines are more commonly formed from secondary amines. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction of this compound with a carbonyl compound that can lead to a conjugated system might favor enamine formation under specific conditions.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group in this compound, being an ether linkage, is generally stable but can be cleaved under specific conditions to reveal a hydroxyl group.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether can be achieved using various reagents, which is a crucial step in the synthesis of analogs or in the deprotection of a hydroxyl group.

Acid-Catalyzed Cleavage: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers. libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The reaction typically proceeds via an Sₙ2 mechanism for primary and secondary ethers, where a halide ion acts as the nucleophile. For ethers with benzylic or tertiary alkyl groups, an Sₙ1 mechanism may be favored due to the stability of the resulting carbocation. libretexts.orglibretexts.org

Lewis Acid-Mediated Cleavage: Lewis acids are also effective reagents for ether cleavage. Boron tribromide (BBr₃) is a powerful reagent for cleaving methyl ethers, including those on aromatic rings. Other Lewis acids like aluminum chloride (AlCl₃) and magnesium iodide (MgI₂) have also been employed for demethylation.

The choice of demethylation agent and reaction conditions is critical to ensure selectivity and avoid unwanted side reactions, especially given the presence of the amine and phenyl groups in the molecule.

ReagentReaction TypeProduct
Hydrobromic Acid (HBr)Acid-Catalyzed Cleavage(R)-1-hydroxy-3-phenylpropan-2-amine
Boron Tribromide (BBr₃)Lewis Acid-Mediated Cleavage(R)-1-hydroxy-3-phenylpropan-2-amine
Magnesium Iodide (MgI₂)Lewis Acid-Mediated Cleavage(R)-1-hydroxy-3-phenylpropan-2-amine

Conversion to Other Oxygen-Containing Functional Groups

The methoxy group in this compound represents an ether linkage which can be chemically transformed, primarily through cleavage, to yield other oxygen-containing functional groups. The most direct conversion is the demethylation of the ether to produce the corresponding primary alcohol, (R)-2-amino-3-phenylpropan-1-ol.

This transformation is typically achieved via ether cleavage reactions using strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds through the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. Given that the methoxy group is attached to a primary carbon, the cleavage mechanism is expected to follow an SN2 pathway. libretexts.org In this pathway, the iodide or bromide ion attacks the less sterically hindered methyl group, leading to the formation of the alcohol and a methyl halide.

Alternative reagents for ether cleavage include boron trihalides, such as boron tribromide (BBr₃), which are effective under milder conditions compared to strong acids. The choice of reagent can be critical to avoid unwanted side reactions, considering the presence of the amine group.

Table 1: Reagents for Ether Cleavage of this compound

Reagent Typical Conditions Expected Products Mechanism
Hydroiodic Acid (HI) Aqueous, reflux (R)-2-amino-3-phenylpropan-1-ol, Methyl iodide SN2
Hydrobromic Acid (HBr) Aqueous, reflux (R)-2-amino-3-phenylpropan-1-ol, Methyl bromide SN2

The resulting primary alcohol, (R)-2-amino-3-phenylpropan-1-ol, is a versatile intermediate that can be further oxidized to an aldehyde or a carboxylic acid using appropriate selective oxidation methods, thereby expanding the range of accessible oxygen-containing derivatives.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents. wikipedia.org The directing effect of the side chain, -(CH₂)-CH(NH₂)-CH₂(OCH₃), is a critical consideration for predicting the regiochemical outcome of these reactions.

The primary amine group is a strongly activating, ortho, para-directing group. However, most electrophilic aromatic substitution reactions are conducted in strong acidic media. Under these conditions, the amine is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. Therefore, electrophilic substitution on this compound under acidic conditions is expected to yield meta-substituted products.

Halogenation of the phenyl ring can be achieved using elemental halogens (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. The strongly acidic nature of the catalyst will protonate the amine, leading to deactivation of the ring and directing the incoming halogen atom to the meta position.

Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid. oneonta.edu These strongly acidic conditions ensure the protonation of the amine group, making the ring significantly less reactive and directing the electrophile (the nitronium ion, NO₂⁺) to the meta position. The reaction conditions, such as temperature, must be carefully controlled to prevent over-nitration or oxidative side reactions.

Table 2: Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product
Bromination Br₂ / FeBr₃ (R)-1-methoxy-3-(3-bromophenyl)propan-2-amine
Chlorination Cl₂ / AlCl₃ (R)-1-methoxy-3-(3-chlorophenyl)propan-2-amine

Friedel-Crafts reactions, both alkylation and acylation, are cornerstone methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, these reactions present significant challenges for substrates containing amine functionalities, such as this compound.

The primary amine group is a Lewis base that reacts readily with the Lewis acid catalysts (e.g., AlCl₃) required for Friedel-Crafts reactions. researchgate.net This acid-base reaction forms a stable complex, which has two major consequences:

Catalyst Deactivation : A stoichiometric amount of the Lewis acid is consumed by the amine, effectively poisoning the catalyst.

Ring Deactivation : The complexed amine group becomes a very strong electron-withdrawing group, deactivating the aromatic ring to such an extent that it will not undergo Friedel-Crafts alkylation or acylation. researchgate.net

Due to these limitations, direct Friedel-Crafts functionalization of this compound is generally not feasible. To achieve such transformations, the amine group would first need to be protected, for instance, by conversion to an amide. The amide is less basic and still directs ortho, para, although it is an activating group. After the Friedel-Crafts reaction, the protecting group can be removed to regenerate the amine.

Regioselective and Stereoselective Functionalization of the Propanamine Backbone

Modifying the aliphatic backbone of this compound while controlling regioselectivity and preserving the existing stereocenter is a synthetic challenge that offers access to novel and structurally complex analogs.

Selective Oxidation : The propanamine backbone contains a primary amine, which can be a target for oxidation. Selective oxidation of the amine can lead to the formation of an imine. This transformation can sometimes be achieved using specific reagents or electrochemical methods. mdpi.com For example, the electrochemical oxidation of related amino alcohol compounds has been shown to produce intermediate iminium ions. mdpi.com These imines are valuable synthetic intermediates for further reactions. Complete oxidation under harsh conditions (e.g., with potassium permanganate) could lead to cleavage of the C-N bond and degradation of the molecule. smolecule.com

Biocatalytic oxidation using enzymes such as amine oxidases could offer a highly selective method to convert the amine to an imine while maintaining the chiral integrity of the rest of the molecule.

Reduction Strategies : The functional groups on the native backbone (amine, ether) are already in a reduced state. Therefore, reduction strategies are primarily relevant after other functional groups have been introduced. For example, if the amine were first oxidized to an imine, it could then be stereoselectively reduced using chiral reducing agents to generate a different stereoisomer or a racemic mixture, depending on the reagent. Similarly, if the phenyl ring were nitrated as described in section 4.3.1, the resulting nitro group could be readily reduced to an amine using reagents like H₂/Pd, Sn/HCl, or Fe/HCl, yielding an aromatic diamine derivative.

Introducing new carbon-carbon bonds onto the propanamine backbone is a complex task. Direct functionalization of the C-H bonds is difficult due to their general inertness. A more viable strategy involves the initial conversion of an existing functional group into a reactive handle.

One potential pathway involves the oxidation of the primary amine to an intermediate imine, as mentioned previously. This imine can then act as an electrophile, reacting with carbon nucleophiles such as Grignard reagents, organolithium compounds, or enolates in reactions analogous to the Mannich reaction. This approach would form a new C-C bond at the carbon atom bearing the nitrogen, leading to α-substituted amine derivatives.

Enzymatic C-C bond formation represents another advanced strategy. nih.govresearchgate.net While specific enzymes for this substrate are not documented, enzymes such as transaminases could potentially be engineered to accept this molecule and catalyze reactions with other substrates, leading to novel C-C bond formations with high stereocontrol. researchgate.net

Applications of R 1 Methoxy 3 Phenylpropan 2 Amine in Asymmetric Catalysis and Organic Synthesis

As a Chiral Ligand Precursor in Transition Metal Catalysis

The utility of a chiral molecule as a precursor for ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral ligands create a stereochemically defined environment around a metal center, enabling the enantioselective transformation of substrates. Typically, chiral amines and amino alcohols are versatile starting materials for a variety of ligand classes. However, specific instances of (R)-1-methoxy-3-phenylpropan-2-amine being used for these purposes are not prominently documented.

Development of Phosphine (B1218219), Oxazoline, and Diamine Ligands

Applications in Asymmetric Hydrogenation and Allylic Alkylation

Asymmetric hydrogenation and asymmetric allylic alkylation are powerful C-H and C-C bond-forming reactions, respectively, that rely heavily on the design of chiral ligands to achieve high enantioselectivity. Palladium, rhodium, iridium, and ruthenium complexes with chiral phosphine, oxazoline, and diamine ligands are frequently employed. While the principles of these reactions are well-understood, there are no specific reports found that detail the application of ligands explicitly derived from this compound in these key transformations.

Role in Other Enantioselective Catalytic Reactions

The field of enantioselective catalysis is vast, encompassing a multitude of reactions beyond hydrogenation and allylic alkylation, such as hydroformylation, hydrosilylation, and various coupling reactions. The effectiveness of a catalyst is highly dependent on the intricate steric and electronic properties of the chiral ligand. There is a lack of specific data and research findings concerning the role of catalysts derived from this compound in these other enantioselective processes.

As a Chiral Auxiliary for Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Compounds like pseudoephedrine and Evans oxazolidinones are well-known examples of effective chiral auxiliaries. wikipedia.org

Asymmetric Additions to Carbonyl and Imine Substrates

The diastereoselective addition of nucleophiles to carbonyls and imines is a fundamental method for constructing chiral alcohols and amines. The chiral auxiliary attached to the substrate biases the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer. Although this compound possesses the necessary chirality and an amine handle for attachment to substrates, its application as a chiral auxiliary to control additions to carbonyl and imine functionalities has not been specifically reported in the available literature.

Diastereoselective Cycloadditions

Diastereoselective cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile or diene can effectively control the facial selectivity of the cycloaddition. There is currently no available research detailing the use of this compound as a chiral auxiliary in diastereoselective cycloaddition reactions.

Chiral Control in Alkylation and Acylation Reactions

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The structural features of this compound, specifically the C2 stereocenter and the proximate amino group, make it a suitable candidate to act as a chiral auxiliary, particularly in alkylation and acylation reactions.

When attached to a carboxylic acid to form an amide, the chiral amine can effectively control the facial selectivity of enolate reactions. The general mechanism involves the formation of a rigid, chelated enolate intermediate upon deprotonation. The steric bulk of the phenylmethyl group on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation.

Similarly, in acylation reactions, the chiral auxiliary can direct the addition of an acylating agent to a nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity. The efficiency of such processes is typically high, and the auxiliary can often be removed under mild conditions to yield the enantiomerically enriched product and recover the auxiliary for reuse. wikipedia.orgacs.orgwilliams.edu

The predictable stereochemical control exerted by such auxiliaries is demonstrated in the table below, which shows results for the diastereoselective alkylation of amides derived from the structurally related chiral auxiliary, pseudoephedrine. It is anticipated that amides derived from this compound would exhibit similar levels of stereocontrol.

Electrophile (R-X)Product R GroupDiastereomeric Excess (de)
Benzyl (B1604629) bromideBenzyl>98%
IodomethaneMethyl>98%
Allyl iodideAllyl>98%
Ethyl iodideEthyl>95%

Data based on analogous reactions with pseudoephedrine amides.

As a Key Chiral Building Block in Complex Molecular Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of a larger, more complex molecule, transferring their stereochemistry to the final product. This compound serves as a valuable C3-synthon, providing a backbone with a defined stereocenter that can be elaborated upon.

Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are ubiquitous structural motifs in pharmaceuticals and natural products. This compound can serve as a precursor for the stereoselective synthesis of such heterocycles. For instance, the amino group can act as a nucleophile in intramolecular cyclization reactions. A common strategy involves the conversion of the methoxy (B1213986) group (or a derivative) into a leaving group, or the modification of the phenyl ring to introduce a reactive handle, followed by an intramolecular nucleophilic substitution by the amine to form the heterocyclic ring. The stereochemistry at the C2 position of the starting amine directly translates to a defined stereocenter in the resulting heterocyclic product.

The core structure of this compound can be used as a scaffold to generate libraries of chiral molecules. By retaining the (R)-configured stereocenter, modifications can be made to the amino group, the methoxy group, or the phenyl ring. For example, the amine can be N-alkylated or N-acylated, the methoxy group can be replaced with other functionalities, and the phenyl ring can undergo electrophilic aromatic substitution to introduce various substituents. This approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry while maintaining a constant stereochemical configuration. nih.gov

In a convergent synthesis , different fragments of a complex molecule are synthesized separately and then joined together near the end of the synthetic route. This compound can be one of these key fragments, carrying its stereochemical information into the final product upon coupling with another advanced intermediate. This strategy is often more efficient than a linear synthesis for constructing complex molecules.

Conversely, in a divergent synthesis , a common intermediate is used to generate a variety of structurally diverse products. Starting from this compound as the common precursor, different reaction pathways can be employed to elaborate its structure into a range of distinct chiral products. For example, selective reactions at the amine, the methoxy group, or the phenyl ring can lead to different classes of compounds, all originating from the same chiral source. researchgate.net

Contribution to the Chiral Pool of Synthetically Useful Molecules

The chiral pool refers to the collection of readily available, inexpensive, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. tandfonline.comstudysmarter.co.ukresearchgate.net These molecules are invaluable starting materials for asymmetric synthesis, as they provide a way to introduce chirality into a target molecule without the need for a resolution step or an asymmetric catalyst.

This compound can be considered a member of the chiral pool, as it is synthetically accessible from the natural amino acid L-phenylalanine. The synthesis would typically involve the reduction of the carboxylic acid moiety of L-phenylalanine to an alcohol (forming (S)-phenylalaninol), followed by methylation of the alcohol and subsequent stereochemical inversion of the amine center, or by starting from D-phenylalanine. This connection to a natural and abundant chiral precursor solidifies its status as a valuable and synthetically useful chiral building block. baranlab.org The availability of such compounds from the chiral pool is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex chiral molecules. enamine.net

Theoretical and Computational Investigations of R 1 Methoxy 3 Phenylpropan 2 Amine

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like (R)-1-methoxy-3-phenylpropan-2-amine are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometries and relative energies of different conformers. DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. Studies on structurally similar compounds, such as amphetamine and methamphetamine, have successfully employed DFT methods (e.g., B3LYP with a 6-31G(d) basis set) to identify stable conformers. rsc.orgrsc.org

For this compound, the key dihedral angles determining its conformation are around the C-C and C-O bonds of the propane (B168953) backbone. A systematic rotation around these bonds, followed by geometry optimization, would reveal the potential energy surface and the various low-energy conformers. The relative stability of these conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Illustrative Data Table: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (Cα-Cβ-Cγ-Ph)Relative Energy (kcal/mol)Boltzmann Population (%)
I~180° (anti)0.0055.6
II~60° (gauche)0.5028.3
III~-60° (gauche)0.7516.1

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical energy differences found in similar molecules and does not represent actual computed values for this compound.

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms according to classical mechanics, MD can explore a wider range of the conformational space and account for the effects of a solvent. rsc.org

An MD simulation of this compound in a solvent, such as water, would reveal the most populated conformational states and the transitions between them. This approach is particularly valuable as it has been shown that for amphetamine and its derivatives, considering the entire conformational space and explicit solvent interactions is crucial for an accurate interpretation of spectroscopic data. rsc.orgrsc.org The simulation would likely show that the molecule is flexible, with rapid interconversion between several low-energy conformers.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. Computational methods can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the phenyl ring, indicating that these are the most nucleophilic sites. The LUMO, conversely, would likely be distributed over the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. While specific calculations are not available, analysis of similar structures suggests the HOMO-LUMO gap would be in a range typical for substituted phenylethylamines. mdpi.com

Illustrative Data Table: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Description
LUMO-0.5Primarily located on the phenyl ring
HOMO-8.5Primarily located on the amine group and phenyl ring
HOMO-LUMO Gap8.0Indicator of chemical reactivity

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). chemrxiv.org These maps are useful for predicting how a molecule will interact with other molecules, such as receptors or enzymes. mdpi.com

For this compound, the MESP would show a region of negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would exhibit a positive potential, making them hydrogen bond donors. The phenyl ring would show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. researchgate.net

The pKa is a measure of the acidity of a compound, and for an amine, it indicates the tendency of its conjugate acid to deprotonate. The pKa value is crucial for understanding a molecule's behavior in biological systems, as it determines the predominant protonation state at a given pH. Computational methods can predict pKa values with reasonable accuracy. researchgate.netpeerj.com

The pKa of the amine group in this compound is expected to be similar to that of other phenylethylamines. For instance, the theoretical pKa of phenylethylamine has been calculated to be around 10. researchgate.net The presence of the methoxy (B1213986) group may have a slight influence on the basicity of the amine. Given that the methoxy group is relatively far from the amine, its electronic effect would be modest. Therefore, at physiological pH (~7.4), the amine group of this compound would be predominantly protonated.

Illustrative Data Table: Predicted and Experimental pKa Values of Related Amines

CompoundPredicted pKaExperimental pKa
Phenylethylamine~10.0 researchgate.net9.83
Amphetamine~10.19.93
This compound~9.9 (Estimated)Not Available

Disclaimer: The predicted pKa for this compound is an estimation based on structurally similar compounds.

Computational Modeling of Stereoselectivity

Computational modeling has become an indispensable tool in understanding and predicting the stereochemical outcomes of chemical reactions. For a chiral molecule like this compound, computational methods can provide deep insights into the factors governing its stereoselective synthesis and its application in asymmetric catalysis. By simulating the interactions and energy landscapes of molecules at the atomic level, researchers can elucidate the origins of stereoselectivity.

Transition State Modeling for Asymmetric Reactions Involving the Compound

The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the transition states leading to the different stereoisomers. Transition state modeling allows for the in-silico investigation of these critical points on the potential energy surface. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to locate and characterize the transition state structures for the formation of (R)- and (S)-enantiomers.

In the context of synthesizing this compound, for instance, through the asymmetric reduction of a corresponding imine precursor, transition state modeling can reveal why the (R)-enantiomer is preferentially formed. The calculations would involve modeling the interaction of the prochiral imine with a chiral catalyst and a hydride source. The calculated energies of the transition states for the hydride attack on the re- and si-faces of the imine would indicate the favored reaction pathway.

Illustrative Research Findings:

A hypothetical DFT study on the asymmetric hydrogenation of 1-methoxy-3-phenylpropan-2-imine catalyzed by a chiral ruthenium complex could yield the following results. The modeling would identify the transition state structures for the formation of both the (R) and (S) products. The key finding would be that the transition state leading to the (R)-enantiomer is lower in energy due to more favorable steric and electronic interactions between the substrate and the chiral ligands of the catalyst. Specifically, the phenyl group of the substrate might experience significant steric hindrance with a phenyl group of the chiral ligand in the transition state leading to the (S)-enantiomer, thus raising its energy.

Interactive Data Table: Hypothetical Transition State Energies for the Asymmetric Hydrogenation of 1-methoxy-3-phenylpropan-2-imine

Transition StateProduct EnantiomerRelative Energy (kcal/mol)Key Non-covalent Interactions
TS-RThis compound0.0CH-π interaction between substrate and ligand
TS-S(S)-1-methoxy-3-phenylpropan-2-amine2.5Steric clash between phenyl groups

Note: The data in this table is illustrative and intended to represent typical results from such a computational study.

Rationalization of Enantioselectivity in Catalytic Systems

Computational modeling is also pivotal in rationalizing the enantioselectivity observed in catalytic systems where this compound or its derivatives are employed as chiral ligands or organocatalysts. By building a computational model of the catalytic cycle, researchers can identify the enantio-determining step and analyze the interactions that lead to the preferential formation of one enantiomer of the product.

For example, if this compound were used as a ligand in a transition-metal-catalyzed asymmetric transfer hydrogenation of a ketone, computational studies could elucidate the mechanism. This would involve modeling the coordination of the ligand to the metal center, the binding of the ketone substrate, and the subsequent hydride transfer. The calculations would likely show that the chiral environment created by the this compound ligand forces the ketone to adopt a specific orientation, exposing one of its prochiral faces to the hydride attack.

Illustrative Research Findings:

A computational investigation into the use of a copper complex of this compound as a catalyst for the asymmetric Henry reaction between benzaldehyde (B42025) and nitromethane (B149229) could provide a detailed rationalization of the observed enantioselectivity. The study might reveal that the catalyst forms a chiral pocket around the active site. The benzaldehyde substrate would be shown to bind in a way that minimizes steric repulsion with the phenyl group of the chiral amine ligand, while also allowing for favorable hydrogen bonding between the nitro group of the nitromethane and the amine proton. This specific binding mode would sterically block one face of the benzaldehyde, leading to the preferential attack of the nitromethane anion on the other face, thus yielding a high enantiomeric excess of one of the product enantiomers.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties of molecules. These predictions are invaluable for the structural elucidation of new compounds, for the interpretation of experimental spectra, and for understanding the relationship between molecular structure and spectroscopic behavior. For this compound, computational methods can predict its NMR, IR, and VCD spectra.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods, typically DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can greatly aid in the assignment of experimental spectra.

For this compound, the first step in such a calculation would be to perform a conformational search to identify the low-energy conformers of the molecule. The NMR parameters would then be calculated for each of these conformers, and a Boltzmann-weighted average would be computed to obtain the final predicted spectrum. These calculations can provide accurate predictions for both ¹H and ¹³C NMR spectra.

Interactive Data Table: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH₃O)58.959.1
C2 (CH-NH₂)53.253.5
C3 (CH₂-Ph)41.842.1
C4 (Ph-C1)138.5138.8
C5, C9 (Ph-C2, C6)129.3129.5
C6, C8 (Ph-C3, C5)128.4128.6
C7 (Ph-C4)126.2126.4
O-CH₂75.175.3

Note: The data in this table is illustrative. Experimental values are hypothetical for the purpose of demonstrating the accuracy of computational predictions.

Vibrational Frequencies and IR Spectra Prediction

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. This is typically done using DFT calculations, which provide the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects, and thus are often scaled by an empirical factor to improve agreement with experiment.

A computational prediction of the IR spectrum of this compound would reveal characteristic peaks for the N-H stretching of the primary amine, the C-H stretching of the aromatic and aliphatic groups, the C-O stretching of the ether, and the bending vibrations of the various functional groups.

Interactive Data Table: Illustrative Calculated Vibrational Frequencies for Key Modes in this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
N-H stretch (asymmetric)33653300-3500
N-H stretch (symmetric)32903300-3500
C-H stretch (aromatic)3050-30803000-3100
C-H stretch (aliphatic)2850-29602850-3000
N-H bend (scissoring)16101590-1650
C-O stretch (ether)11151085-1150

Note: The data in this table is illustrative and represents typical results from a scaled quantum chemical calculation.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Computations

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, while VCD measures this difference in the infrared region.

Computational prediction of CD and VCD spectra is a powerful method for determining the absolute configuration of a chiral molecule. By calculating the theoretical CD and VCD spectra for one enantiomer (e.g., the (R)-enantiomer) and comparing it with the experimental spectrum, the absolute configuration can be unambiguously assigned. These calculations are typically performed using time-dependent DFT (TD-DFT) for CD and DFT for VCD.

For this compound, a VCD calculation would predict the differential absorption for each of its vibrational modes. The resulting spectrum would be a unique fingerprint of its (R)-configuration. A positive or negative sign for a particular VCD band corresponds to the preferential absorption of left or right circularly polarized light, respectively.

Illustrative Research Findings:

A computational study aimed at determining the absolute configuration of a newly synthesized sample of 1-methoxy-3-phenylpropan-2-amine (B2530438) could involve the calculation of its VCD spectrum. The DFT calculations for the (R)-enantiomer might predict a strong positive VCD band for the N-H bending mode and a characteristic negative/positive couplet for the C-O stretching region. If the experimental VCD spectrum of the synthesized sample matches this predicted spectrum, it would confirm the absolute configuration as (R).

Advanced Analytical Methodologies for Research on R 1 Methoxy 3 Phenylpropan 2 Amine

Hyphenated Techniques for Structural Elucidation and Purity Assessment

Hyphenated analytical techniques, which combine two or more methods, provide a powerful approach for the detailed analysis of complex samples. For (R)-1-methoxy-3-phenylpropan-2-amine, the coupling of chromatographic separation with spectrometric detection is indispensable for both structural confirmation and impurity profiling. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of pharmaceutical compounds and the identification of impurities. chimia.chnih.gov

GC-MS Analysis:

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be employed to enhance its volatility and chromatographic behavior. nih.gov Chiral GC columns can be utilized to separate the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity. gcms.cz In impurity profiling, GC-MS can identify byproducts from the synthetic route or degradation products. The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries or interpreted to elucidate the structure of unknown impurities.

Potential Impurities Detectable by GC-MS:

Potential Impurity Potential Source Significance
1-phenylpropan-2-oneStarting material or degradationPrecursor impurity
(S)-1-methoxy-3-phenylpropan-2-amineIncomplete stereoselective synthesisEnantiomeric impurity
3-phenylpropan-2-amineDemethylationDegradation product
N-methylated derivativesSide reaction during synthesisSynthetic byproduct

LC-MS Analysis:

LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are not amenable to GC. chimia.ch Chiral stationary phases in HPLC can be used for the enantioselective separation of this compound from its (S)-enantiomer. mdpi.com LC-MS is highly effective for impurity profiling, as it can separate and detect trace-level impurities. The use of tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information for the identification of unknown impurities. mdpi.com

The direct coupling of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry (LC-NMR-MS) offers an unparalleled ability to characterize complex mixtures. nih.govresearchgate.net This technique allows for the unambiguous identification of components in a sample by providing chromatographic separation, mass-to-charge ratio, and detailed structural information from NMR simultaneously. For the analysis of this compound, LC-NMR-MS could be employed to separate and identify impurities, metabolites, or degradants in a single run, providing definitive structural elucidation.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of the parent ion and its fragments. longdom.org This capability is invaluable for confirming the identity of this compound and for the structural elucidation of unknown impurities.

The fragmentation of protonated benzylamines, a class of compounds structurally related to the target molecule, has been studied and can provide insights into the expected fragmentation pathways. nih.gov Common fragmentation pathways for such molecules include the loss of ammonia (B1221849) (NH₃) from the protonated molecule, followed by further fragmentation of the resulting ion.

Predicted Fragmentation Pathways for this compound:

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Interpretation
166.1226 ([M+H]⁺)149.0964NH₃Loss of the amine group
166.1226 ([M+H]⁺)134.0964CH₄OLoss of methanol (B129727)
166.1226 ([M+H]⁺)91.0542C₃H₇NOCleavage of the propyl-amine chain to form the tropylium (B1234903) ion
149.096491.0542C₃H₆OFurther fragmentation after initial ammonia loss

Note: The m/z values are predicted for the protonated molecule [M+H]⁺.

Advanced NMR Techniques for Detailed Structural and Stereochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the complete structural and stereochemical characterization of chiral molecules like this compound.

Two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within a molecule and their spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of the proton spin systems within the molecule. For this compound, COSY would confirm the connectivity of the protons on the propane (B168953) backbone and the phenyl ring. longdom.orgnews-medical.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This is a powerful tool for determining the relative stereochemistry of the molecule. In the case of diastereomeric impurities or derivatives, NOESY can be used to establish the spatial arrangement of substituents. nih.gov

Expected 2D NMR Correlations for this compound:

Proton (¹H) COSY Correlations HSQC Correlation (¹³C) HMBC Correlations (¹³C) NOESY Correlations
H2H1, H3C2C1, C3, Phenyl C-ipsoH1, H3, Methoxy (B1213986) H
H3 (Benzylic)H2C3C2, Phenyl C-ipso, Phenyl C-orthoH2, Phenyl H-ortho
Methoxy H-Methoxy CC1H1, H2

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures without the need for physical separation. nih.gov It separates the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. zhougroup.org A DOSY experiment would be particularly useful for analyzing a sample of this compound that contains impurities or excipients. The resulting 2D plot would show the NMR spectra of each component separated along the diffusion axis, facilitating their individual identification. researchgate.net

Microscale and Automated Analytical Platforms

The paradigm of chemical synthesis and analysis has been revolutionized by the advent of microscale and automated platforms. These technologies offer substantial advantages in terms of speed, resource efficiency, and the volume of data that can be generated. For a chiral amine like this compound, where stereoselectivity is paramount, these platforms facilitate the rapid identification of optimal reaction parameters.

High-Throughput Screening of Synthetic Conditions

High-throughput screening (HTS) allows for the parallel execution of a large number of chemical reactions, making it an invaluable tool for the discovery and optimization of synthetic methods. In the context of synthesizing this compound, HTS can be employed to screen various catalysts, ligands, solvents, and other reaction parameters to maximize yield and enantioselectivity.

Automated synthesis workstations, often integrated with online analysis techniques like High-Performance Liquid Chromatography (HPLC), are central to modern HTS. researchgate.net These systems can autonomously conduct a series of experiments, analyze the crude reaction mixtures, and provide data on conversion and enantiomeric excess (ee). For instance, an automated platform could be programmed to screen a library of chiral ligands for an asymmetric reduction step in the synthesis of this compound.

A key aspect of HTS is the availability of rapid and reliable analytical methods to determine the outcomes of the screened reactions. Techniques based on fluorescence, circular dichroism (CD), and mass spectrometry have been developed for the high-throughput determination of enantiomeric excess in chiral amines. These methods are often amenable to microplate formats, allowing for the analysis of hundreds of samples in a short period.

Table 1: Illustrative High-Throughput Screening of Catalysts for Asymmetric Synthesis

CatalystLigandSolventConversion (%)Enantiomeric Excess (ee %) (R)
RuCl₂(PPh₃)₃(S)-BINAPMethanol9592
[Rh(COD)Cl]₂(S,S)-ChiraphosToluene8885
Ir(cod)₂BArF(R)-Tol-BINAPDichloromethane9897
RuCl₂[(S)-xyl-binap](S)-DAIPENEthanol9295

This table is a representative example of data that could be generated from an HTS campaign for a reaction to produce a chiral amine and is not specific to this compound.

Continuous flow synthesis platforms also offer a powerful approach for high-throughput reaction optimization. whiterose.ac.uk In a flow system, reaction parameters can be varied systematically in a continuous manner, with in-line analytical techniques providing real-time feedback. This allows for the rapid mapping of the reaction space and identification of optimal conditions. For the synthesis of a chiral amine, a continuous flow reactor could be coupled with an in-line chiral HPLC system to continuously monitor the enantiomeric excess as parameters like temperature, pressure, and catalyst loading are adjusted. beilstein-journals.org

Miniaturized Analytical Methods for Small Sample Volumes

The trend towards miniaturization in analytical chemistry has led to the development of powerful "lab-on-a-chip" or microfluidic devices. chromatographyonline.com These platforms integrate multiple analytical steps, such as sample injection, separation, and detection, onto a single microchip, requiring only nanoliter to picoliter sample volumes. This is particularly advantageous in early-stage drug discovery and process development where the amount of available material is often limited.

For the analysis of this compound, miniaturized chiral liquid chromatography on a microfluidic chip is a promising technique. chromatographyonline.com By packing a micro-column on the chip with a chiral stationary phase, rapid and efficient enantiomeric separations can be achieved with significantly reduced solvent consumption and analysis times, sometimes in the order of seconds. chromatographyonline.com

Capillary electrophoresis (CE) is another powerful separation technique that is well-suited for miniaturization. Chiral CE methods, often employing cyclodextrins as chiral selectors, can be implemented on-chip to achieve high-resolution separation of enantiomers from very small sample volumes.

Furthermore, mass spectrometry (MS) can be coupled with these miniaturized separation techniques (e.g., micro-LC-MS) to provide both structural information and sensitive quantification. For the analysis of impurities or byproducts in the synthesis of this compound, a miniaturized analytical platform with MS detection would be highly valuable.

Table 2: Comparison of Conventional and Miniaturized Chiral Analysis

ParameterConventional Chiral HPLCMiniaturized Chiral LC (on-chip)
Sample Volume Microliters (µL)Nanoliters (nL) to Picoliters (pL)
Solvent Consumption Milliliters per minute (mL/min)Nanoliters per minute (nL/min)
Analysis Time MinutesSeconds to minutes
Throughput ModerateHigh
Portability LimitedHigh

The development of optofluidic microlasers offers a novel approach for the determination of enantiomeric excess in small volumes. nih.gov By measuring changes in the properties of light interacting with a chiral sample within a microfluidic device, it is possible to quantify the enantiomeric composition. nih.gov This technology has the potential to provide rapid, on-chip analysis without the need for chromatographic separation.

Future Research Directions and Unexplored Potential in the Study of R 1 Methoxy 3 Phenylpropan 2 Amine

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable methods for producing enantiomerically pure amines is a central theme in modern chemistry. For (R)-1-methoxy-3-phenylpropan-2-amine, future research will likely concentrate on developing synthetic routes that are not only efficient but also adhere to the principles of green and sustainable chemistry.

Green Chemistry Principles in Amination Reactions

Traditional methods for amine synthesis often involve harsh reagents, stoichiometric waste, and multiple protection-deprotection steps, which contribute to a low atom economy. Green chemistry seeks to mitigate these issues by designing processes that are safer, more efficient, and less impactful on the environment. Future syntheses of this compound could incorporate biocatalysis, a cornerstone of green chemistry. Amine transaminases (ATAs), for instance, can catalyze the asymmetric amination of a corresponding ketone precursor with excellent enantioselectivity under mild, aqueous conditions. The development of a biocatalytic cascade, potentially starting from an alcohol precursor, could offer a highly atom-efficient and sustainable route to the target molecule.

Another green approach is the "hydrogen borrowing" or "catalytic borrowing" concept, where alcohols are temporarily oxidized in situ to aldehydes or ketones, which then undergo reductive amination, with the hydrogen being returned in the final step. This strategy, often employing earth-abundant metal catalysts, avoids the use of stoichiometric oxidizing and reducing agents. The application of this methodology to the synthesis of this compound from a suitable alcohol precursor represents a significant and sustainable future direction.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The ability to safely handle hazardous reagents and intermediates, as well as operate at elevated temperatures and pressures, can significantly accelerate reaction rates and improve yields.

For the synthesis of this compound, a multi-step continuous flow process could be designed. This might involve, for example, an initial catalytic asymmetric hydrogenation of an enamine or imine precursor in a packed-bed reactor containing a chiral catalyst, followed by in-line purification. The integration of immobilized enzymes, such as lipases for kinetic resolution or transaminases for asymmetric synthesis, into flow reactors is another promising avenue for the continuous production of this chiral amine with high enantiopurity. The development of a telescoped continuous flow synthesis would represent a significant advancement in the efficient and scalable production of this compound.

Below is a table illustrating the potential benefits of flow chemistry for chiral amine synthesis, based on data for analogous transformations.

ParameterBatch ProcessingContinuous Flow ProcessingPotential Advantage of Flow Processing
Reaction Time Hours to daysSeconds to minutesIncreased throughput and productivity
Safety Risk of thermal runaway with exothermic reactionsSuperior heat dissipation, smaller reaction volumesEnhanced operational safety, especially with hazardous reagents
Scalability Often requires re-optimizationLinear scalability by extending operation timeMore straightforward and predictable scale-up
Productivity Limited by reactor volumeHigh space-time yieldsMore efficient use of resources and infrastructure

Electro- and Photochemical Approaches to Stereoselective Synthesis

Electrochemistry and photochemistry are emerging as powerful tools in organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional thermal methods. These techniques can generate highly reactive intermediates under precise control, enabling novel transformations.

The future synthesis of this compound could leverage asymmetric electrocatalysis. For instance, the electrochemical reduction of a suitable imine precursor on a chiral electrode surface or in the presence of a chiral mediator could provide an enantioselective route to the amine. Photoredox catalysis, combined with enzymatic or organocatalytic methods, presents another exciting frontier. A potential strategy could involve the photocatalytic generation of a radical intermediate that is then trapped enantioselectively by a chiral catalyst, or the combination of a photoredox cycle with an enzymatic deracemization process. The development of a photoassisted nickel-catalyzed cross-coupling of an aziridine (B145994) precursor with an aryl halide could also be explored as a modular approach to β-phenethylamine derivatives like the target compound.

Expanded Applications in Emerging Fields of Asymmetric Catalysis

The inherent chirality and functional groups of this compound make it an attractive candidate for development as a novel organocatalyst or ligand in asymmetric synthesis.

Organocatalysis and Bifunctional Catalysis Utilizing the Amine Moiety

Chiral primary and secondary amines are well-established organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. While proline and its derivatives have been extensively studied, there is a continuous search for new chiral amine scaffolds that offer complementary reactivity and selectivity. This compound could be explored as a primary amine organocatalyst in a variety of transformations, such as asymmetric aldol (B89426) and Mannich reactions.

Furthermore, the structure of this compound is amenable to modification to create bifunctional catalysts. The introduction of a hydrogen-bond donor group (e.g., a thiourea (B124793) or amide) onto the phenyl ring or through modification of the methoxy (B1213986) group could lead to a bifunctional catalyst capable of activating both the nucleophile and the electrophile simultaneously. Such a catalyst could find applications in a wide range of asymmetric reactions, potentially offering unique stereochemical outcomes compared to existing catalysts.

The table below presents examples of reactions where novel bifunctional amine catalysts have been successfully applied, suggesting potential applications for derivatives of this compound.

Reaction TypeCatalyst TypeAchieved Enantioselectivity (ee)
Asymmetric Aldol ReactionChiral secondary amine with a hydrogen-bond donorUp to 99%
Asymmetric Mannich ReactionChiral primary amine-thioureaUp to 98%
Asymmetric Michael AdditionChiral secondary amine-squaramideUp to 99%

C-H Functionalization Directed by the Chiral Amine

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the efficient construction of complex molecules by directly converting ubiquitous C-H bonds into new chemical bonds. A key challenge in this field is controlling the regioselectivity and stereoselectivity of the transformation. One successful approach involves the use of directing groups that coordinate to the metal catalyst and position it in proximity to a specific C-H bond.

Applications in Polymerization and Materials Science as a Chiral Modifier

The introduction of chirality into polymers can lead to materials with unique optical, mechanical, and recognition properties. This compound is a promising candidate for use as a chiral modifier in polymerization processes, an area that remains largely unexplored for this specific molecule.

Future research could focus on its incorporation into multicomponent asymmetric polymerizations. For instance, processes involving the copper-catalyzed reaction of an OBoc-alkyne, an amine, and an azide (B81097) can produce chiral poly-triazolyl-methanamines. chinesechemsoc.org As a primary chiral amine, this compound could be investigated as the amine component in such reactions to generate polymers with controlled chirality and potentially high molecular weights. chinesechemsoc.org The presence of the methoxy and phenyl groups could impart specific solubility and thermal characteristics to the resulting polymers.

Further studies could explore its role as a catalyst or ligand in asymmetric polymerization. Chiral amines are known to act as organocatalysts in various asymmetric reactions, and this function could be extended to the synthesis of chiral polymers from achiral or racemic monomers. chinesechemsoc.orgrsc.org Investigating the efficacy of this compound in this context could lead to novel synthetic routes for helical polymers and other stereoregular materials.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced analytical and computational methods offer the tools to probe the intricate details of reactions involving this compound.

Real-time monitoring of chemical reactions provides invaluable kinetic and mechanistic data. For reactions involving chiral molecules like this compound, in situ spectroscopic techniques are particularly powerful for tracking the formation of intermediates and determining enantiomeric excess (ee) throughout the reaction.

A promising avenue for future research is the application of in situ circular dichroism (CD) spectroscopy. nih.govacs.orgnih.gov This technique can be used to discriminate between enantiomers of α-chiral primary amines in real-time. nih.gov The method involves the rapid reaction of the amine with a sensing agent, such as an aldehyde like 2-formyl-3-hydroxypyridine, which complexes with a metal ion (e.g., Fe(II)) to form diastereomeric complexes. acs.orgnih.gov These resulting complexes are CD-active, and the induced CD signal can be directly correlated to the enantiomeric excess of the amine at any given moment. nih.govacs.orgnih.gov Applying this methodology would allow for precise monitoring of stereoselective reactions using this compound, facilitating optimization and mechanistic elucidation.

Computational modeling provides a molecular-level view of reaction pathways that is often inaccessible through experimental means alone. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly well-suited for studying complex reactions, such as those catalyzed by enzymes or involving intricate transition states.

Future computational studies could employ QM/MM methods to investigate reactions where this compound acts as a substrate or catalyst. For example, when this amine is a substrate for enzymes like amine transaminases, docking studies and QM/MM simulations can help understand the structural basis for enzyme reactivity and stereoselectivity. mdpi.com Such computational models can rationalize why certain enzymes favor one enantiomer over another by analyzing the interactions within the enzyme's active site. mdpi.com These insights are invaluable for guiding protein engineering efforts to create novel biocatalysts for the synthesis or modification of this and related chiral amines. mdpi.comresearchgate.net

Exploration of Bio-inspired Synthetic Pathways for Chiral Amines

The demand for sustainable and efficient methods for producing enantiomerically pure amines has driven interest in biocatalysis. hims-biocat.euopenaccessgovernment.org Bio-inspired routes, utilizing enzymes or mimicking natural processes, offer green alternatives to traditional chemical synthesis. acs.orgnih.gov

The synthesis of this compound could be a target for various biocatalytic strategies. Amine transaminases (ATAs) are a key class of enzymes that catalyze the transfer of an amino group from a donor to a ketone, and they can be highly (R)- or (S)-selective. mdpi.comacs.org Future work could involve screening existing ATA libraries or engineering new variants for the efficient asymmetric synthesis of the target amine from the corresponding prochiral ketone, 1-methoxy-3-phenylpropan-2-one (B2961122). mdpi.com

Other enzymatic routes worth exploring include the use of amine dehydrogenases for reductive amination or engineered hemoproteins, like myoglobin (B1173299) variants, which have shown promise in catalyzing asymmetric N-H carbene insertion reactions to form chiral amines. nih.govnih.gov These bio-inspired approaches could lead to more sustainable and atom-economical manufacturing processes. openaccessgovernment.org

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety

Chiral amines are valuable building blocks for the construction of more complex molecules with specific functions. The this compound moiety can serve as a "scaffold" or core structure for the development of new ligands, catalysts, or biologically active compounds. unife.itmdpi.com

Future research should focus on using this amine as a starting point for creating novel molecular architectures. For example, it could be incorporated into the synthesis of chiral α-tert-amine scaffolds through stereoselective Mannich reactions. rsc.org Another avenue is its use in creating sp³-rich chiral scaffolds, which are of increasing interest in medicinal chemistry due to their improved pharmacological properties. researchgate.net By strategically modifying the amine, phenyl, or methoxy groups, a diverse library of new compounds can be generated. The selection of a suitable protein scaffold is also a critical step in the design of artificial enzymes for new-to-nature reactivities. rsc.org The unique stereochemistry and functional groups of this compound make it an attractive foundation for designing the next generation of chiral molecules.

Q & A

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progression and optimize parameters (temperature, stoichiometry).
  • Salt Formation : Hydrochloride salts () improve stability and reduce hygroscopicity, enhancing batch consistency .
  • Design of Experiments (DoE) : Statistically model variables (catalyst loading, solvent polarity) to identify critical factors affecting yield.

What analytical techniques are suitable for characterizing degradation products under accelerated stability conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via:
    • HPLC-DAD/UV : Detect degradation peaks and compare retention times to known impurities () .
    • LC-QTOF-MS : Identify degradation pathways (e.g., oxidation of the methoxy group).
    • NMR Spectroscopy : Confirm structural changes in degraded samples.

How does the stereochemistry of this compound influence its physicochemical properties?

Basic Research Question

  • Solubility and Crystallinity : Enantiopure forms may exhibit different solubility profiles due to crystal packing efficiency. Hydrochloride salts () often enhance aqueous solubility .
  • Melting Point : Compare enantiomers’ melting points (e.g., (R)- vs. (S)-isomer) to validate stereochemical assignments.

What computational tools are recommended for predicting the reactivity of this compound in novel synthetic routes?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution at the amine group).
  • Retrosynthetic Software : Tools like Synthia™ or Reaxys® can propose pathways using known reactions of similar amines (e.g., ’s applications in complex molecule synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.